(E)-2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 494219-40-8
Cat. No.: VC21482953
Molecular Formula: C25H23N5O3S
Molecular Weight: 473.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494219-40-8 |
|---|---|
| Molecular Formula | C25H23N5O3S |
| Molecular Weight | 473.5g/mol |
| IUPAC Name | (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C25H23N5O3S/c1-14-10-11-19(33-14)22-21(23(31)28-18-8-6-5-7-9-18)15(2)27-25-30(22)24(32)20(34-25)12-17-13-26-29(4)16(17)3/h5-13,22H,1-4H3,(H,28,31)/b20-12+ |
| Standard InChI Key | DGFASPKBFISVIJ-UDWIEESQSA-N |
| Isomeric SMILES | CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=C(N(N=C4)C)C)/S3)C)C(=O)NC5=CC=CC=C5 |
| SMILES | CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=C(N(N=C4)C)C)S3)C)C(=O)NC5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=C(N(N=C4)C)C)S3)C)C(=O)NC5=CC=CC=C5 |
Introduction
Structural Characterization
Core Structure Analysis
The compound contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic heterocyclic system formed by the fusion of thiazole and pyrimidine rings. This structural backbone has been identified in various bioactive compounds and is characterized by a nitrogen-sulfur containing bicyclic system . The thiazolo[3,2-a]pyrimidine scaffold demonstrates significant versatility and has been extensively studied for its diverse pharmacological activities.
The particular compound incorporates multiple substituents around this core structure:
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A 7-methyl group on the pyrimidine ring
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A 5-methylfuran-2-yl moiety at position 5
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An (E)-configured methylene bridge connecting to a 1,5-dimethyl-1H-pyrazole at position 2
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A phenylcarboxamide functionality at position 6
Stereochemistry and Configuration
The (E) designation in the name indicates the trans configuration of the exocyclic double bond connecting the thiazolo[3,2-a]pyrimidine core to the pyrazole moiety. This stereochemical arrangement is significant as it determines the three-dimensional orientation of the molecule, potentially affecting its biological activity and molecular recognition properties .
Synthetic Approaches
General Synthetic Strategies for Thiazolo[3,2-a]pyrimidines
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically follows a multi-step approach. Based on the research by Pivazyan et al., the synthesis often begins with the preparation of a pyrimidine-2-thione intermediate through Biginelli multicomponent condensation reactions . As described in the literature, this involves the reaction of substituted aldehydes with 1,3-dicarbonyl compounds and thiourea, typically yielding the pyrimidine derivatives with 50-85% efficiency .
Core Synthesis Methodology
The typical synthetic route involves:
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Formation of the initial pyrimidine-2-thione derivative through condensation reactions
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Introduction of substituents at the sulfur atom
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Intramolecular cyclization to form the thiazole ring
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Further functionalization to introduce the desired substituents
As demonstrated in similar compounds, the synthesis of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved with high yield (90%) by treating acetoacetic acid ethyl ester with thiourea in sodium methylate . Subsequent reactions with appropriate reagents like 3-chloro-pentane-2,4-dione lead to substitution at the sulfur atom, followed by regioselective cyclization to yield the thiazolo[3,2-a]pyrimidine core structure .
| Step | Reaction | Reagents | Expected Yield |
|---|---|---|---|
| 1 | Formation of pyrimidine-2-thione | Thiourea, acetoacetic ester, aldehyde | 80-90% |
| 2 | S-alkylation | Haloacetone derivative | 70-75% |
| 3 | Cyclization | Acid catalysis (e.g., toluene-4-sulfonic acid) | 65-75% |
| 4 | Introduction of furan moiety | Appropriate 5-methylfuran reagent | 60-70% |
| 5 | Installation of methylene-pyrazole | Condensation with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde | 55-65% |
| 6 | Carboxamide formation | Acylation reagents, aniline | 50-60% |
Physicochemical Properties
Structural Parameters
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The thiazolo[3,2-a]pyrimidine core provides rigidity and planarity to part of the structure
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The exocyclic double bond with (E) configuration extends the conjugation and rigidity
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The 1,5-dimethyl-1H-pyrazole ring contributes additional nitrogen atoms that can participate in hydrogen bonding
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The 5-methylfuran moiety adds lipophilicity and potential π-stacking interactions
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The N-phenylcarboxamide group introduces both hydrogen bond donor and acceptor capabilities
Spectroscopic Characteristics
Based on the structure and similar compounds, the following spectroscopic features would be expected:
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¹H NMR would show characteristic signals for the methyl groups at the pyrazole (1,5-positions), furan (5-position), and pyrimidine (7-position) rings
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The carboxamide NH would appear as a distinctive signal, typically downfield in the spectrum
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The aromatic protons of the phenyl ring would display characteristic coupling patterns
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The (E)-configured methylene bridge would show a characteristic singlet for the vinylic proton
Stability and Reactivity
The compound contains several functional groups that influence its chemical stability and reactivity:
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The exocyclic double bond may be susceptible to addition reactions
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The carboxamide group can undergo hydrolysis under strong acidic or basic conditions
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The furan ring may be susceptible to oxidation and electrophilic aromatic substitution
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The pyrazole ring typically demonstrates aromatic stability but may participate in coordination chemistry through its nitrogen atoms
Structure-Based Design and Optimization
Key Structural Features for Optimization
The complex structure of the compound offers multiple positions for potential modification to optimize its properties:
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The methyl substituents on the pyrazole, furan, and pyrimidine rings
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The phenyl ring of the carboxamide group
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The double bond connecting the pyrazole to the thiazolopyrimidine core
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Various positions on the thiazolopyrimidine scaffold
Computational Analysis
Molecular modeling and docking studies would be valuable to understand:
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The preferred conformations of the molecule
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Potential binding modes with biological targets
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Electronic distribution and potential reactivity sites
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Structure-activity relationships for guiding further optimization
As seen with similar thiazolo[3,2-a]pyrimidine derivatives, energy-minimized structures can provide insights into the three-dimensional arrangement of the functional groups and guide rational design efforts .
Analytical Methods for Characterization
Spectroscopic Identification
Complete characterization of the compound would require a combination of analytical techniques:
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NMR spectroscopy (¹H, ¹³C, 2D techniques) for structural confirmation
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Mass spectrometry for molecular weight verification and fragmentation pattern analysis
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IR spectroscopy to identify functional groups (carboxamide, heterocyclic rings)
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UV-Vis spectroscopy to analyze chromophoric properties
Crystallographic Analysis
X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including:
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Bond lengths and angles
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Torsional angles around the exocyclic double bond
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Packing arrangements in the solid state
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Intramolecular and intermolecular interactions
Similar compounds like 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one have been characterized by X-ray diffraction analysis to unambiguously determine their structures .
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